Cas no 4281-28-1 (Sudachitin)

Sudachitin 化学的及び物理的性質
名前と識別子
-
- 4',5,7-trihydroxy-3',6,8-trimethoxyflavone (menthokubanone)
- 5,7,4'-Trihydroxy-6,8,3'-trimethoxy flavone
- jaceosidin
- majoranin
- menthocubanone
- menthokubanone
- Sudachitin
- 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-4H-1-benzopyran-4-one
- SCHEMBL6361479
- DTXSID701318467
- N9B4S6SPF5
- NCGC00169109-01
- ACon0_001011
- 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxychromen-4-one
- 4281-28-1
- ACon1_000404
- Flavone, 4',5,7-trihydroxy-3',6,8-trimethoxy-
- Sudachinin
- 6,8-Dimethoxy-2-(3-methoxy-4-oxidanyl-phenyl)-5,7-bis(oxidanyl)chromen-4-one
- 4',5,7-Trihydroxy-3',6,8-trimethoxyflavone
- C18H16O8
- BDBM50412274
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,8-dimethoxy-
- MEGxp0_000725
- LMPK12111472
- CHEBI:175611
- CHEMBL479233
- Menthocubanone
- SUDACHITIN
- Menthokubanone
-
- インチ: InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3
- InChIKey: XRHHDQSPFPQKMS-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O
計算された属性
- せいみつぶんしりょう: 360.08451746g/mol
- どういたいしつりょう: 360.08451746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 549
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
Sudachitin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
FUJIFILM | 198-17741-5mg |
Sudachitin |
4281-28-1 | 5mg |
JPY 23000 | 2023-09-15 |
Sudachitin 関連文献
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Christine A. Williams,Renée J. Grayer Nat. Prod. Rep. 2004 21 539
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Sihan Hu,Yuan Xue,Jiachen He,Chichi Chen,Jie Sun,Yesheng Jin,Yuanshu Zhang,Qin Shi,Yongjun Rui Biomater. Sci. 2021 9 5791
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3. NotesR. J. W. Cremlyn,D. N. Waters,N. N. Greenwood,M. J. Sprague,R. G. Johnston,David Kidd,C. W. L. Bevan,J. Hirst,E. C. Okafor,M. S. Gibson,A. W. Murray,J. J. Wren,Danuta S. Merryfield,M. Kyaw,L. N. Owen,H. H. Lee,C. H. Tan,D. J. Blears,A. A. Moussa,H. M. Sammour J. Chem. Soc. 1964 6240
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4. 496. Syntheses of flavones from Lindera lucidaH. H. Lee,C. H. Tan J. Chem. Soc. 1965 2743
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5. Index pages
Sudachitinに関する追加情報
Professional Introduction to Sudachitin (CAS No. 4281-28-1)
Sudachitin, a naturally occurring polysaccharide with the chemical name chondroitin sulfate, is a compound of significant interest in the field of pharmaceutical and biomedical research. Its CAS number, CAS No. 4281-28-1, uniquely identifies it as a distinct chemical entity, facilitating its study and application in various scientific domains. This introduction delves into the properties, applications, and recent advancements in the research involving Sudachitin.
The molecular structure of Sudachitin is characterized by its repetitive disaccharide units, which include D-glucuronic acid and D-galactosamine. These components contribute to its unique physicochemical properties, making it an attractive candidate for therapeutic interventions. Sudachitin is primarily extracted from the fruit rind of the Japanese citrus fruit Sudachi (Citrus sudachi), a process that ensures high purity and efficacy.
In recent years, Sudachitin has garnered attention for its potential in modulating various biological processes. Studies have highlighted its role in enhancing immune responses, particularly in the context of antiviral and anti-inflammatory applications. The compound's ability to interact with cellular receptors and modulate signaling pathways has been a focal point of research, leading to promising results in preclinical trials.
One of the most compelling aspects of Sudachitin is its observed efficacy in promoting wound healing. Research indicates that Sudachitin can accelerate tissue regeneration by stimulating fibroblast proliferation and collagen synthesis. These effects are particularly relevant in treating chronic wounds, burns, and other dermal injuries where conventional treatments may fall short.
Furthermore, Sudachitin has shown potential in oncology research. Preliminary studies suggest that it can inhibit tumor growth by inducing apoptosis in cancer cells while sparing healthy cells. This selective toxicity makes Sudachitin a promising candidate for developing novel anticancer therapies. The mechanisms underlying these effects are still under investigation, but early findings are encouraging.
The compound's anti-adhesion properties have also been explored, particularly in medical device coatings to reduce biofilm formation. Biofilms on medical implants can lead to infections and device failure, making Sudachitin an ideal candidate for improving the biocompatibility of such devices. This application is particularly relevant in orthopedics and cardiovascular implants.
Recent advancements in nanotechnology have opened new avenues for Sudachitin's application. Researchers are investigating its use as a carrier for drug delivery systems, leveraging its biodegradable and biocompatible nature. This approach holds promise for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing side effects.
The role of Sudachitin in neuroprotection has also been a subject of interest. Studies suggest that it may help mitigate neurodegenerative diseases by protecting neurons from oxidative stress and inflammation. These findings are particularly relevant given the growing prevalence of neurodegenerative disorders worldwide.
In conclusion, Sudachitin (CAS No. 4281-28-1) is a multifaceted compound with significant potential across various biomedical applications. Its natural origin and unique chemical properties make it an attractive candidate for further research and development. As scientific understanding continues to evolve, it is likely that Sudachitin will play an increasingly important role in addressing some of the most pressing challenges in medicine and biotechnology.
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